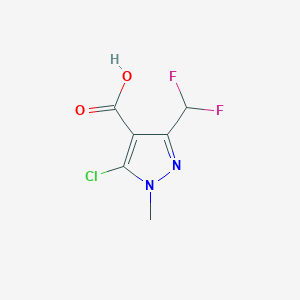

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, difluoromethyl, and carboxylic acid groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the reaction of a pyrazole derivative with difluorocarbene precursors under specific conditions . The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce esters or amides .

Aplicaciones Científicas De Investigación

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

- 5-Chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 5-Chloro-3-(methyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

The presence of the difluoromethyl group in 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Actividad Biológica

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

- Molecular Formula : C6H5ClF2N2O2

- CAS Number : 1202993-11-0

- Molecular Weight : 192.57 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic pathways often utilize metal catalysts and specific reaction conditions to enhance yield and purity. For instance, one method involves the use of sodium hydroxide in an aqueous solution to facilitate the formation of the carboxylic acid group from the corresponding aldehyde precursor .

Antifungal Activity

One of the prominent biological activities of this compound is its antifungal properties. In a study evaluating various derivatives, this compound amides showed moderate to excellent inhibition against several phytopathogenic fungi. The most potent derivative demonstrated higher antifungal activity than the commercial fungicide boscalid, indicating its potential as a lead compound in agricultural applications .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Compounds within this class have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammation. In vivo studies indicated that certain derivatives exhibited significant edema reduction in animal models, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. These studies reveal that modifications on the pyrazole ring and substituents can significantly influence the compound's efficacy against specific biological targets. For example, alterations to the difluoromethyl group or variations in the carboxylic acid moiety can enhance potency and selectivity towards COX enzymes or fungal pathogens .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against seven different phytopathogenic fungi. The study utilized mycelia growth inhibition assays to quantify antifungal activity. Results indicated that several derivatives, particularly those with halogen substitutions, exhibited superior antifungal effects compared to existing treatments, marking them as promising candidates for further development .

Case Study 2: Anti-inflammatory Activity Assessment

A separate investigation assessed the anti-inflammatory properties of various pyrazole derivatives using carrageenan-induced paw edema models in rats. The compounds were evaluated for their ability to reduce swelling and pain, with some exhibiting efficacy comparable to established anti-inflammatory drugs like indomethacin. Histopathological examinations revealed minimal gastrointestinal toxicity, supporting their potential as safer alternatives for chronic inflammation management .

Propiedades

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-11-4(7)2(6(12)13)3(10-11)5(8)9/h5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQDSCLSCPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599563 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202993-11-0 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.